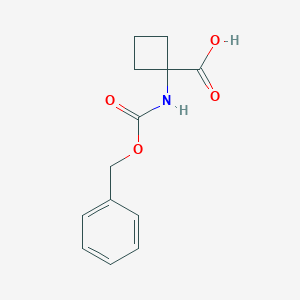

1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid

Vue d'ensemble

Description

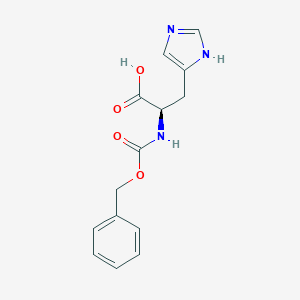

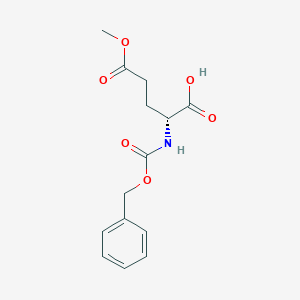

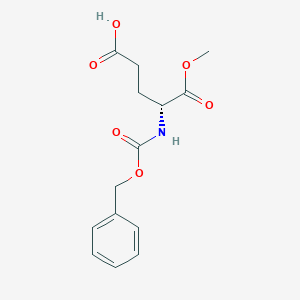

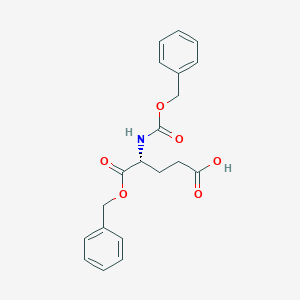

“1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid” is a chemical compound with the molecular formula C13H15NO4 . It has a molecular weight of 249.27 . This compound is a versatile chemical used in various scientific research. Its unique structure enables it to be utilized as a building block in drug development, organic synthesis, and peptide chemistry.

Molecular Structure Analysis

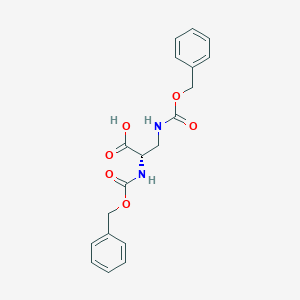

The InChI code for this compound is 1S/C13H15NO4/c15-11(16)13(7-4-8-13)14-12(17)18-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,17)(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Applications De Recherche Scientifique

Synthesis and Imaging Applications

- PET Tracer Synthesis : Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), synthesized from a precursor involving a benzyloxy carbonyl group, has been developed as a new tumor-avid amino acid for positron emission tomography (PET) imaging (Shoup & Goodman, 1999).

Chemical Synthesis and Modifications

- Regiospecific Additions : Hydrazoic acid or benzylamine additions to certain bicyclobutanes, which are precursors to α-amino cyclobutane carboxylic acids, have been studied for creating specific diacids (Gaoni, 1988).

- Boron Neutron Capture Therapy Agents : A water-soluble boronated amino acid containing a cascade polyol was synthesized, involving key steps that include the conversion of benzyloxy carbonyl groups (Das et al., 2000).

Advanced Peptide Synthesis

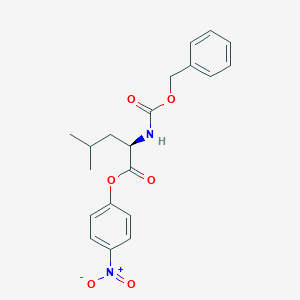

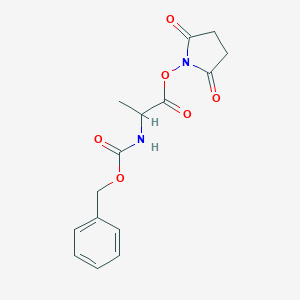

- Bis(cyclobutane) β-Dipeptides : Synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate was achieved, facilitating the creation of enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides (Izquierdo et al., 2002).

Novel Synthesis Routes

- Convenient Synthesis Approach : A more convenient and practical method for synthesizing 1-aminocyclobutanecarboxylic acid was developed, showing industrial application prospects (Fu Zhi-feng, 2004).

Therapeutic Agent Synthesis

- Boron Neutron Capture Therapy Agent : Synthesis of another potential BNCT agent, 1-amino-3-{2-[7-(6-deoxy-α/β-D-galactopyranos-6-yl)-1,7-dicarba-closo-dodecaboran(12)-1-yl]ethyl}cyclobutanecarboxylic acid, was completed, which also involved the use of benzyloxy carbonyl intermediates (Kabalka et al., 2002).

Analytical and Structural Chemistry

Analogues of Amino Acids : Conformationally rigid analogues of amino acids, involving benzyloxy carbonyl groups, were synthesized to study structural aspects in chemistry (Kubyshkin et al., 2009).

Trifluoromethyl-Substituted Analogues : Synthesis of trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid was explored for potential applications in chemistry (Radchenko et al., 2009).

Safety and Hazards

The compound has been classified as a potential hazard under GHS07. It may cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mécanisme D'action

Target of Action

It’s known that z-ac4c-oh is a derivative of n4-acetylcytidine (ac4c), a highly conserved rna nucleobase . The formation of ac4C depends on the catalytic activity of N-acetyltransferase 10 (NAT10), the only known protein that produces ac4C .

Mode of Action

Ac4c, the parent compound, is known to play a crucial role in maintaining the stability and aiding the processing of non-coding rnas . It’s also suggested that ac4C RNA likely causes de-condensation of chromatin in the vicinity of DNA lesions, making it accessible for other DNA repair factors involved in the DNA damage response .

Biochemical Pathways

Ac4c is known to influence rna structure and function through post-transcriptional modifications . These modifications are epigenetic and encompass the addition, deletion, or change of chemical groups in RNAs and further modifications of their chemical structure .

Pharmacokinetics

It’s known that the compound is stable at room temperature and soluble in some organic solvents such as chloroform and methanol . Its skin permeation is low, and its lipophilicity is moderate .

Result of Action

Ac4c rna has been associated with various human diseases, especially cancer . It’s suggested that ac4C RNA likely causes de-condensation of chromatin in the vicinity of DNA lesions, making it accessible for other DNA repair factors involved in the DNA damage response .

Action Environment

It’s known that the compound is stable at room temperature and soluble in some organic solvents such as chloroform and methanol .

Propriétés

IUPAC Name |

1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-11(16)13(7-4-8-13)14-12(17)18-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJSFBNRXFOUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363750 | |

| Record name | 1-{[(Benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190004-53-6 | |

| Record name | 1-{[(Benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Benzyloxycarbonylamino)-cyclobutyl-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

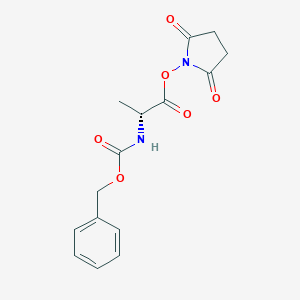

Feasible Synthetic Routes

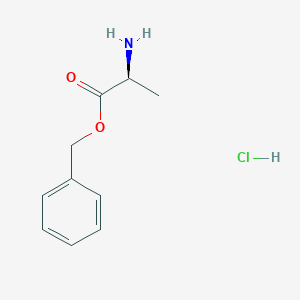

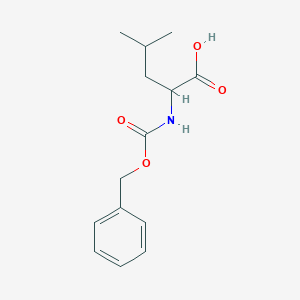

Q1: What is the significance of 1-(((benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid (also referred to as Z-Ac4c) in peptide research?

A1: this compound, or Z-Ac4c, serves as a valuable building block in peptide research. This is because the Ac4c residue, a Cα,α-dialkylated glycine, exhibits a strong tendency to induce β-turn and helix conformations in peptides. [] This conformational rigidity makes it a useful tool for designing peptides with predictable structures and biological activities.

Q2: How does the structure of Ac4c contribute to its conformational preferences?

A2: X-ray diffraction studies on Ac4c-containing peptides reveal that the cyclobutyl ring within Ac4c causes a significant expansion of the τ(N–Cα–C′) bond angle compared to a regular tetrahedral geometry. [] This structural feature, combined with the restricted rotation around the Cα-C' bond due to the cyclic nature of the cyclobutyl ring, limits the conformational freedom of Ac4c and strongly favors the formation of β-turns and helices in peptides.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.